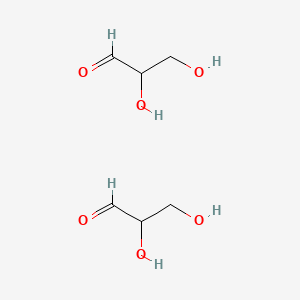
2,3-dihydroxypropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is the simplest of all common aldoses and exists as a sweet, colorless crystalline solid. This compound plays a crucial role as an intermediate in carbohydrate metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanal can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide and a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from glycerol is a common laboratory method that could be scaled up for industrial purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Substitution: Various glyceraldehyde derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropanal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropanal involves its role as an intermediate in metabolic pathways. It participates in glycolysis and the pentose phosphate pathway, where it is involved in the conversion of glucose to pyruvate and the production of NADPH . In cancer research, it has been observed to inhibit cancer cell growth by interfering with cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Dihydroxyacetone: Another triose monosaccharide with a similar structure but differs in the position of the carbonyl group.
Erythrose: A tetrose monosaccharide with an additional carbon atom.
Threose: Another tetrose monosaccharide with a different stereochemistry.
Uniqueness: 2,3-Dihydroxypropanal is unique due to its role as a configurational standard for carbohydrates and its involvement in essential metabolic pathways . Its ability to selectively inhibit cancer growth without affecting normal tissues also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
23147-59-3; 26793-98-6; 56-82-6 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.156 |
IUPAC-Name |
2,3-dihydroxypropanal |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |
InChI-Schlüssel |
NGNVWCSFFIVLAR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)O)O.C(C(C=O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















